1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone
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Overview
Description
1-(3,4-DICHLOROPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxyethylamino group, and a benzodiazolyl group. Its molecular formula is C16H15Cl2N3O2, and it has a molecular weight of approximately 352.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DICHLOROPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE typically involves multiple steps, including condensation reactions and cyclization processes. One common synthetic route involves the condensation of 3,4-dichloroaniline with 2-hydroxyethylamine, followed by cyclization with a suitable benzodiazole precursor under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DICHLOROPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Hydroxylamine, ammonia
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(3,4-DICHLOROPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-((3,4-Dichlorophenyl)amino)-2-methylquinolin-6-ol: Another compound with a dichlorophenyl group, known for its dual inhibition of EGFR and HDAC.
N-(3,4-Dichlorophenyl)-N’-(2-hydroxyethyl)urea: Shares structural similarities and is used in similar research applications.
Uniqueness
1-(3,4-DICHLOROPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C17H15Cl2N3O2 |
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Molecular Weight |
364.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-12-6-5-11(9-13(12)19)16(24)10-22-15-4-2-1-3-14(15)21-17(22)20-7-8-23/h1-6,9,23H,7-8,10H2,(H,20,21) |
InChI Key |
RBXLUSXGJVJVMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC(=C(C=C3)Cl)Cl)NCCO |
Origin of Product |
United States |
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